molecular formula C19H22N2O5S2 B3015801 ethyl 2-{[(4-methylbenzenesulfonyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 799820-56-7

ethyl 2-{[(4-methylbenzenesulfonyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3015801
CAS No.: 799820-56-7
M. Wt: 422.51
InChI Key: HJMHNSKYNZLKEU-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothiophene class, characterized by a bicyclic core fused with a thiophene ring. The structure includes an ethyl ester group at position 3 and a urea-derived substituent at position 2, functionalized with a 4-methylbenzenesulfonyl (tosyl) group. Such modifications are common in medicinal chemistry, where the sulfonyl carbamoyl moiety enhances metabolic stability and target affinity .

Properties

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylcarbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-3-26-18(22)16-14-6-4-5-7-15(14)27-17(16)20-19(23)21-28(24,25)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMHNSKYNZLKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-methylbenzenesulfonyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced via esterification reactions using ethyl alcohol and carboxylic acid derivatives.

    Attachment of the Sulfonyl Carbamoyl Moiety: The sulfonyl carbamoyl group is attached through sulfonylation and carbamoylation reactions using 4-methylbenzenesulfonyl chloride and appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methylbenzenesulfonyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(4-methylbenzenesulfonyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methylbenzenesulfonyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea/Carbamoyl Group

Ethyl 2-[(3,4-Dimethoxybenzoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (Compound 43)
  • Key Difference : Replaces the tosyl carbamoyl group with a 3,4-dimethoxybenzoyl moiety.
  • Synthesis Yield : 96% via Method B, higher than typical sulfonylation reactions (e.g., 60–70% for tosyl derivatives) .
Methyl 2-[(Anilinocarbonothioyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (Compound B)
  • Key Difference : Substitutes the sulfonyl group with a thiourea-linked aniline.
  • Impact : The thiourea group introduces hydrogen-bonding capabilities, which may enhance binding to metal ions or biological targets like HIV-1 ribonuclease .
Ethyl 2-{[(4-Chlorophenyl)Carbamoyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (CAS 860788-09-6)
  • Key Difference : Uses a 4-chlorophenyl group instead of 4-methylbenzenesulfonyl.

Structural and Crystallographic Comparisons

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
  • Dihedral Angles : The benzamido group forms an 8.13° dihedral angle with the benzothiophene core, minimizing steric hindrance. In contrast, the bulkier tosyl group in the target compound likely increases torsional strain .
  • Hydrogen Bonding : Both compounds exhibit intramolecular N–H⋯O bonds forming S(6) motifs, stabilizing the planar conformation .
Ethyl 2-(Pyridine-4-Carboxamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
  • Crystal Packing : Pyridine-4-carboxamido substituents form C–H⋯O interactions, creating R₂²(16) ring motifs. The tosyl group’s sulfonyl oxygen may engage in stronger intermolecular interactions, influencing crystallinity .
Anti-HIV Activity
  • Compound 43 (dimethoxybenzoyl derivative) shows promise as an HIV-1 ribonuclease inhibitor due to its planar aromatic system, which facilitates intercalation. The target compound’s sulfonyl group may hinder this mechanism but improve protease inhibition .
Antioxidant Activity
  • Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido) Derivatives exhibit DPPH radical scavenging (IC₅₀ = 12–45 μM). The electron-withdrawing tosyl group in the target compound could reduce antioxidant efficacy compared to electron-donating substituents .

Physicochemical Properties

Property Target Compound Compound 43 Compound B CAS 860788-09-6
Molecular Weight ~437.5 g/mol 415.4 g/mol 364.4 g/mol 381.9 g/mol
Melting Point Not reported 187–189°C Not reported Not reported
Synthetic Yield Estimated 60–70% 96% Commercial Commercial
Hydrogen Bonds Intramolecular N–H⋯O (S(6)) S(6) motif Thiourea H-bonds N–H⋯O (S(6))

Biological Activity

Ethyl 2-{[(4-methylbenzenesulfonyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol

The compound features a tetrahydro-benzothiophene core, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies have shown that related compounds can inhibit specific enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Antioxidant Properties : The presence of the benzothiophene moiety suggests potential antioxidant activity, which may play a role in protecting cells from oxidative stress .

Antitumor Activity

A notable area of research involves the antitumor properties of this compound. In vitro studies have demonstrated that derivatives of benzothiophene exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have been shown to inhibit cell growth in breast and lung cancer models .

Analgesic Effects

The analgesic activity of related compounds has been evaluated using the "hot plate" method in animal models. Results indicate that these compounds possess analgesic effects that surpass those of traditional analgesics like metamizole .

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : Various concentrations of the compound were tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM.
  • Analgesic Study :
    • Objective : To assess pain relief efficacy.
    • Methodology : Mice were administered the compound intraperitoneally and subjected to thermal pain tests.
    • Results : The compound demonstrated a dose-dependent analgesic effect, with higher doses resulting in prolonged pain relief compared to controls.

Data Summary Table

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity in MCF-7 and A549 cells
AnalgesicDose-dependent pain relief
Enzyme InhibitionInhibition of DHFR

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